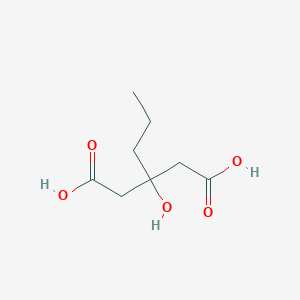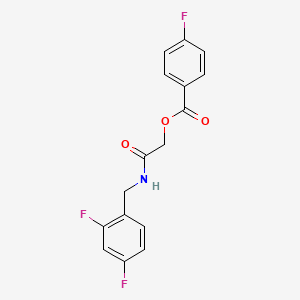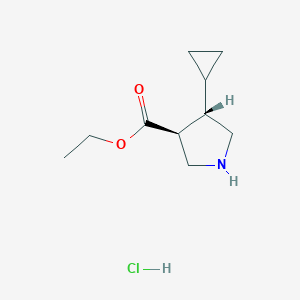![molecular formula C21H25ClF3N5O2S B2507246 1-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-2-メチル-4-[1-(ピリジン-3-スルホニル)ピペリジン-4-イル]ピペラジン CAS No. 2097934-07-9](/img/structure/B2507246.png)
1-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-2-メチル-4-[1-(ピリジン-3-スルホニル)ピペリジン-4-イル]ピペラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C21H25ClF3N5O2S and its molecular weight is 503.97. The purity is usually 95%.
BenchChem offers high-quality 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!ここでは、さまざまな分野における「1-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-2-メチル-4-[1-(ピリジン-3-スルホニル)ピペリジン-4-イル]ピペラジン」の科学研究アプリケーションの包括的な分析を示します。
医薬品開発
この化合物は、トリフルオロメチル基を含むその独特の化学構造のために、新しい医薬品の開発において広く使用されています。 この基は、薬物の代謝安定性とバイオアベイラビリティを向上させ、さまざまな治療薬の合成において貴重な構成要素となっています . これは、特に中枢神経系の障害やがんを標的とする薬物の開発に役立ちます .
農薬アプリケーション
農薬業界では、この化合物は、殺虫剤や除草剤の合成に使用されています。 トリフルオロメチル基は、害虫や病気から作物を保護するための化合物の有効性に貢献しています . これは、現代の農業に不可欠ないくつかの農薬の生産における重要な中間体です .
材料科学
この化合物の独特の化学的特性は、特に高度な材料の開発において、材料科学において貴重なものとなっています。 これは、液晶やその他の高い熱的および化学的安定性を必要とする材料の合成に使用されます . これらの材料は、電子機器、ディスプレイ、その他のハイテク業界で応用されています。
触媒
触媒の分野では、この化合物は、さまざまな触媒反応におけるリガンドとして機能します。 その構造により、遷移状態を安定化し、触媒プロセスの効率を向上させることができます . これにより、正確で効率的な触媒を必要とする工業プロセスで役立ちます。
医薬品化学
医薬品化学者は、この化合物を、潜在的な治療効果を持つ新しい分子を設計するためのビルディングブロックとして使用しています。 生物学的標的と相互作用する能力により、創薬および開発における汎用性の高いツールとなっています . 研究者は、感染症や代謝性疾患など、さまざまな疾患の治療におけるその応用を探求しています。
獣医学
ヒト医学におけるその応用と同様に、この化合物は獣医学でも使用されています。 これは、動物の疾患治療のための薬物の開発に関与し、その健康と生産性を確保しています . その有効性と安全性プロファイルにより、獣医用医薬品において好ましい選択肢となっています。
環境化学
この化合物は、特に汚染物質の分解における環境化学における潜在的な用途について研究されています。 その化学的安定性と反応性により、環境中の有害物質を分解するための方法を開発するのに適しています . この研究は、環境汚染に対処し、持続可能性を促進するために不可欠です。
生化学研究
生化学研究では、この化合物は、さまざまな生物学的プロセスを研究するためのプローブとして使用されます。 特定のタンパク質や酵素に結合する能力により、研究者はさまざまな生物学的分子の作用機序を調査することができます . これにより、疾患経路の理解と標的療法の開発に役立ちます。
これらの用途は、「1-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-2-メチル-4-[1-(ピリジン-3-スルホニル)ピペリジン-4-イル]ピペラジン」の科学研究およびさまざまな業界における汎用性と重要性を強調しています。
トリフルオロメチルピリジンの合成と応用 FDA承認トリフルオロメチル基含有薬 フルアジフォップ-P-ブチルとハロキシフォップ-R-メチルの中間体 3-クロロ-5-(トリフルオロメチル)ピリジン-2-オール 4-(3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル)-N-(4-メトキシピリジン-2-イル)
作用機序
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological activities of the targets . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in the compound structure may contribute to its interaction with its targets .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The unique physicochemical properties of the compound, such as the presence of the fluorine atom and the pyridine moiety, may influence its pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Compounds containing a piperazine ring are known to interact with various enzymes and proteins . The trifluoromethyl group attached to the pyridine ring can potentially enhance the compound’s potency towards enzyme inhibition .
Molecular Mechanism
The presence of the trifluoromethyl group could potentially enhance its binding interactions with biomolecules .
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF3N5O2S/c1-15-14-28(9-10-30(15)20-19(22)11-16(12-27-20)21(23,24)25)17-4-7-29(8-5-17)33(31,32)18-3-2-6-26-13-18/h2-3,6,11-13,15,17H,4-5,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPCKKBCWUXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2507167.png)
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/new.no-structure.jpg)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2507172.png)
![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)
![5-(1-methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2507178.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2507180.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2507181.png)


![11-[3-(trifluoromethyl)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2507185.png)
